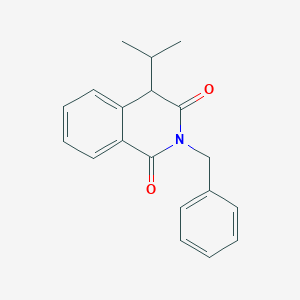![molecular formula C18H19N3 B12558103 {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile CAS No. 182246-78-2](/img/structure/B12558103.png)
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile is an organic compound with the molecular formula C18H19N3 It is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, connected through a conjugated penta-2,4-dien-1-ylidene bridge to a propanedinitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can occur with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe for imaging applications due to its conjugated structure.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile involves its interaction with molecular targets through its conjugated system. The compound can engage in π-π interactions and hydrogen bonding, influencing its behavior in various environments. Its diethylamino group can act as an electron donor, while the propanedinitrile group can act as an electron acceptor, facilitating charge transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
{5-[4-(Dimethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile: Similar structure but with dimethylamino instead of diethylamino.
{5-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile: Longer conjugated bridge.
{5-[4-(Diethylamino)phenyl]buta-1,3-dien-1-ylidene}propanedinitrile: Shorter conjugated bridge.
Uniqueness
The uniqueness of {5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile lies in its specific conjugated structure, which provides distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in nonlinear optical materials and biological probes.
Propriétés
Numéro CAS |
182246-78-2 |
|---|---|
Formule moléculaire |
C18H19N3 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
2-[5-[4-(diethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile |
InChI |
InChI=1S/C18H19N3/c1-3-21(4-2)18-12-10-16(11-13-18)8-6-5-7-9-17(14-19)15-20/h5-13H,3-4H2,1-2H3 |
Clé InChI |
VYOVWPMEFMBTLM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)







